

N-(4-methylpyridin-2-yl)acetamide structureactivity relationship (SAR) studies

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Compound of Interest		
Compound Name:	N-(4-methylpyridin-2-yl)acetamide	
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A Comprehensive Guide to the Structure-Activity Relationship of **N-(4-methylpyridin-2-yl)acetamide** Analogs

For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of a chemical series is paramount for designing potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of **N-(4-methylpyridin-2-yl)acetamide** derivatives, focusing on modifications that influence their biological activity. While comprehensive SAR studies on the **N-(4-methylpyridin-2-yl)acetamide** core are limited in publicly available literature, this guide synthesizes available data for related analogs, particularly focusing on their antifungal properties.

Antifungal Activity of N-Pyridin-2-yl Acetamide Derivatives

A key study by Ugwu et al. (2014) investigated a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides for their antifungal activity. This study provides valuable insights into how modifications on the acetamide moiety impact efficacy against pathogenic fungi. The core structure explored in this study is a variation of N-(pyridin-2-yl)acetamide.

Data Summary

The antifungal activity of the synthesized compounds was evaluated against Candida albicans and Aspergillus niger and compared with the standard drug, fluconazole. The results,



presented as Minimum Inhibitory Concentration (MIC) in mg/mL, are summarized in the table below.[1][2][3]

Compound ID	R Group (Substitution on Acetamide Nitrogen)	MIC (mg/mL) vs C. albicans	MIC (mg/mL) vs A. niger
5a	-CH ₂ -	>1	>1
5b	-CH(CH₃)-	0.450	0.190
5c	-CH(CH(CH ₃) ₂)	>1	>1
5d	-CH(CH2CH(CH3)2)	0.224	0.450
5e	-CH(CH₂SCH₃)	0.450	0.450
Fluconazole	(Standard)	0.450	0.450

Structure-Activity Relationship Analysis

The data reveals several key SAR trends for the antifungal activity of these N-pyridin-2-yl acetamide derivatives:

- Effect of Alkyl Substitution: The nature of the alkyl substituent (R group) on the alpha-carbon of the acetamide moiety significantly influences antifungal activity.
 - The unsubstituted methylene group (5a) resulted in a loss of activity.[1][2][3]
 - Introduction of a methyl group (5b) led to notable activity against A. niger (MIC = 0.190 mg/mL) and moderate activity against C. albicans (MIC = 0.450 mg/mL).[1][2][3]
 - Increasing the steric bulk with an isopropyl group (5c) was detrimental to the activity.[1][2]
 [3]
 - A larger isobutyl group (5d) resulted in the most potent activity against C. albicans (MIC = 0.224 mg/mL).[1][2][3]



- The presence of a thioether in the side chain (5e) conferred moderate activity against both fungal strains.[1][2][3]
- General Trend: The antifungal potency appears to be influenced by the size and nature of the substituent on the acetamide's alpha-carbon, with moderately sized, lipophilic groups showing the most promising activity.

Experimental Protocols Synthesis of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides (5a-e)

The synthesis of the target compounds involved a two-step process:

- Synthesis of [4-methylphenylsulphonamido] alkanoic acids (3a-e): Various amino acids (glycine, alanine, valine, leucine, and methionine) were reacted with 4-methylphenyl sulphonyl chloride in an aqueous solution of sodium carbonate. The mixture was stirred at room temperature for four hours. The resulting [4-methylphenylsulphonamido] alkanoic acids were then isolated and purified.[1][2][3]
- Synthesis of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides (5a-e):
 The synthesized alkanoic acids (3a-e) were chlorinated in situ using thionyl chloride. The
 resulting acid chlorides were then condensed with 2-aminopyridine in dichloromethane. The
 reaction mixture was agitated in an ice bath for three hours. The final products were purified
 to yield the target acetamides.[1][2][3]

Antifungal Activity Assay

The antifungal activity of the synthesized compounds was determined using the agar well diffusion method.

- Media Preparation: Sabouraud Dextrose Agar (SDA) was prepared and sterilized.
- Inoculation: The sterile SDA plates were seeded with the test fungi (Candida albicans and Aspergillus niger).
- Compound Application: Wells were created in the agar, and different concentrations of the test compounds (dissolved in a suitable solvent) were added to the wells.



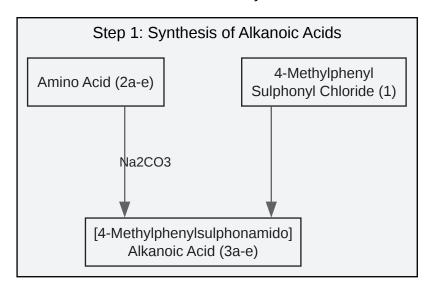
- Incubation: The plates were incubated at an appropriate temperature for a specified period.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited the visible growth of the fungus.[1][2][3]

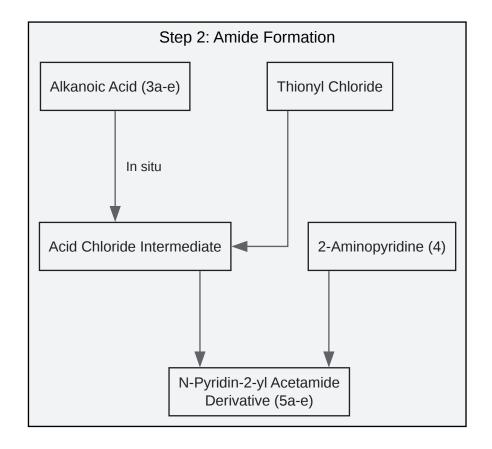
Visualizing the Synthetic Workflow

The general workflow for the synthesis of the N-pyridin-2-yl acetamide derivatives is illustrated below.



General Synthetic Workflow





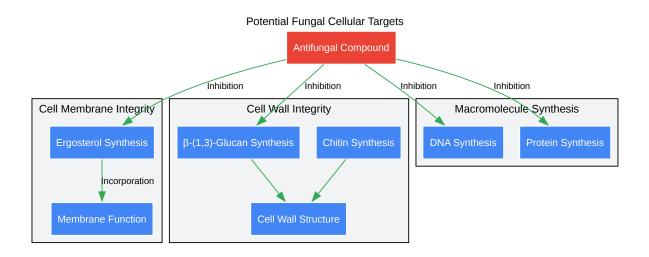
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Caption: General Synthetic Workflow for N-Pyridin-2-yl Acetamide Derivatives.



Signaling Pathways

While the specific molecular targets of these antifungal compounds were not elucidated in the cited study, antifungal agents commonly target key cellular pathways essential for fungal survival. A generalized diagram of potential antifungal drug targets is presented below.



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Caption: Generalized Signaling Pathways Targeted by Antifungal Agents.

This guide provides a foundational understanding of the SAR of a specific class of N-pyridin-2-yl acetamide derivatives. Further research is warranted to explore modifications on the pyridine ring and the acetyl group of the **N-(4-methylpyridin-2-yl)acetamide** scaffold to build a more comprehensive SAR profile for various therapeutic targets.

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